Alanine, N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-, L-
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Overview
Description
Alanine, N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-, L- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a pteridine ring system, an amino acid moiety, and a benzoyl group. It is known for its potential use in medicinal chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-, L- involves multiple steps. One common method includes the alkylation of diethyl N-(4-(methylamino)benzoyl)glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is typically carried out in a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Alanine, N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-, L- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pteridine ring system, using reagents like sodium azide or halides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups .
Scientific Research Applications
Alanine, N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-, L- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological macromolecules and its potential role in metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Alanine, N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-, L- involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and influencing biochemical pathways. The pteridine ring system plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known antineoplastic agent with a similar pteridine ring system.
Aminopterin: Another compound with a pteridine ring, used historically in cancer treatment.
Uniqueness
Alanine, N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-, L- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pteridine ring, amino acid moiety, and benzoyl group makes it a versatile compound with broad applications .
Properties
CAS No. |
68388-63-6 |
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Molecular Formula |
C24H24N8O3 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H24N8O3/c1-32(13-16-12-27-21-19(28-16)20(25)30-24(26)31-21)17-9-7-15(8-10-17)22(33)29-18(23(34)35)11-14-5-3-2-4-6-14/h2-10,12,18H,11,13H2,1H3,(H,29,33)(H,34,35)(H4,25,26,27,30,31)/t18-/m0/s1 |
InChI Key |
SHSZKHXITXIDGD-SFHVURJKSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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